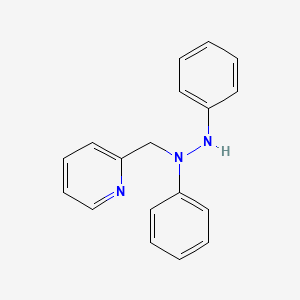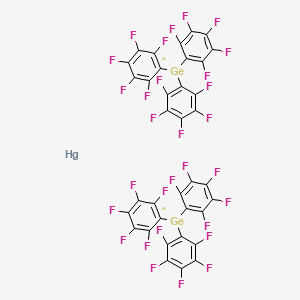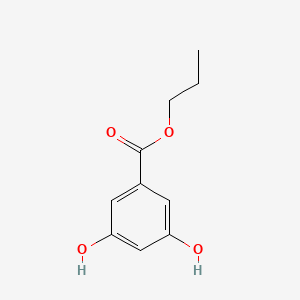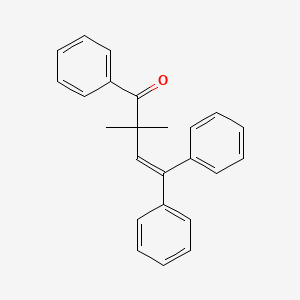
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is an organic compound with the molecular formula C24H22O It is characterized by its unique structure, which includes three phenyl groups and a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one typically involves the reaction of 1,4,4-triphenylbut-3-en-1-one with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1,4,4-Triphenylbut-3-en-1-one: Shares a similar backbone but lacks the dimethyl substitution.
2,2-Dimethyl-1,4-diphenylbut-3-en-1-one: Similar structure with fewer phenyl groups.
2,2-Dimethyl-1,4,4-triphenylbutane: Saturated analog without the double bond.
Uniqueness: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is unique due to its combination of three phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
CAS No. |
33795-03-8 |
|---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,2-dimethyl-1,4,4-triphenylbut-3-en-1-one |
InChI |
InChI=1S/C24H22O/c1-24(2,23(25)21-16-10-5-11-17-21)18-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18H,1-2H3 |
InChI Key |
HUDABNRLHGQKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


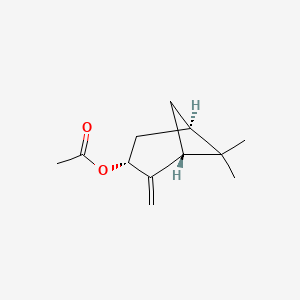

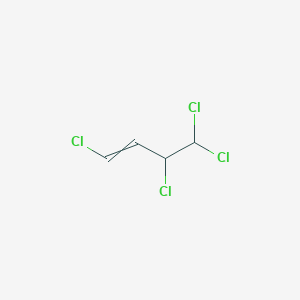
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
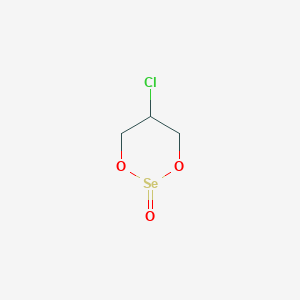

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

